2-Butyne-1,4-diol

Overview

Description

2-Butyne-1,4-diol is an organic compound that is both an alkyne and a diol, with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different industries.

Preparation Methods

2-Butyne-1,4-diol is synthesized through the reaction of acetylene with an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC}≡\text{CH} \rightarrow \text{HOCH}_2\text{C}≡\text{CCH}_2\text{OH} ] This reaction is exothermic with a heat release of -100.5 kJ/mol. Industrial production typically involves continuous production in cascades of 3-5 reactors to minimize formaldehyde concentration in the resulting butynediol solutions .

Chemical Reactions Analysis

Selective Hydrogenation to 2-Butene-1,4-diol

2-Butyne-1,4-diol undergoes partial hydrogenation over palladium-based catalysts (e.g., 1% Pd/CaCO₃) to yield 2-butene-1,4-diol (cis/trans mixture). Critical parameters include:

Ammonia suppresses further hydrogenation to butane-1,4-diol (B1D) by competitively adsorbing on the catalyst surface, maintaining selectivity >95% for 2-butene-1,4-diol .

Full Hydrogenation to 1,4-Butanediol

Complete hydrogenation using Raney nickel or copper-chromite catalysts at 120–150°C and 20–30 bar H₂ converts this compound to 1,4-butanediol (BDO), a key polymer precursor . Side products like γ-hydroxybutyraldehyde form via isomerization under acidic conditions .

Formation of Mucochloric Acid

Reaction with chlorine (Cl₂) and hydrochloric acid (HCl) yields mucochloric acid (HO₂CC(Cl)=C(Cl)CHO), a dichlorinated α,β-unsaturated aldehyde-carboxylic acid . This reaction proceeds via electrophilic addition across the triple bond.

Catalytic Oxidation to Dicarboxylic Acids

Oxidation with KMnO₄ or CrO₃ under acidic conditions cleaves the alkyne to oxalic acid (HOOCCOOH) and glyoxylic acid (HOOCCHO) .

[2+2+2] Cyclotrimerization

Rhodium or iridium catalysts enable intramolecular cyclotrimerization of this compound derivatives to substituted benzene rings, useful in synthesizing biaryl diphosphines .

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in basic conditions produces 1,4-dialkoxy-2-butyne derivatives , enhancing solubility for further reactions .

Esterification

Acetylation with acetic anhydride yields This compound diacetate (CH₃COOCH₂C≡CCH₂OOCCH₃), a stable intermediate for organic synthesis .

Acid-Catalyzed Isomerization

Under acidic conditions (e.g., H₂SO₄), this compound isomerizes to γ-hydroxybutyraldehyde , which further dehydrates to crotonaldehyde .

Complexation with Metal Ions

This compound acts as a bidentate ligand for transition metals (e.g., Cu⁺, Ni²⁺), forming complexes used in electroplating baths to inhibit corrosion and refine grain structure .

Table 1: Hydrogenation Pathways and Byproducts

| Reaction | Product | Byproducts | Selectivity Control |

|---|---|---|---|

| Partial H₂ (Pd/CaCO₃) | 2-Butene-1,4-diol | B1D, aldehydes | NH₃ addition |

| Full H₂ (Raney Ni) | 1,4-Butanediol | γ-Hydroxybutyraldehyde | Neutral pH |

Table 2: Oxidation Reagents and Outcomes

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Cl₂/HCl | Mucochloric acid | 0–5°C, 2 h | 75–85 |

| KMnO₄/H₂SO₄ | Oxalic acid | 80°C, 4 h | 90 |

Scientific Research Applications

Molecular Structure and Properties

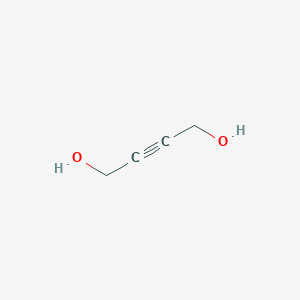

Molecular Structure :

2-Butyne-1,4-diol features a linear carbon chain with a triple bond between the second and third carbon atoms and hydroxyl groups at the terminal positions. Its structural formula is represented as:

Chemical Properties :

- Solubility : Soluble in water, ethanol, acetone, and methanol; slightly soluble in ethyl ether and chloroform.

- Hygroscopic Nature : Absorbs moisture from the air.

- Reactivity : The presence of hydroxyl groups allows for extensive participation in chemical reactions, making it a valuable building block for organic synthesis .

Polymer Synthesis

This compound is utilized as a precursor in the production of various polymers:

- Polyurethanes and Polyesters : Used in coatings, adhesives, and automotive parts.

- Epoxy Resins : Important for creating durable materials used in construction and electronics .

Chemical Intermediates

It serves as an intermediate for synthesizing:

- 1,4-butanediol : A key ingredient in plastics and solvents.

- Mucochloric Acid : Employed in various chemical processes.

- Textile Additives and Corrosion Inhibitors : Enhances fabric durability and prevents metal corrosion .

Lubricants and Additives

The compound's hydroxyl groups make it suitable for producing lubricants that enhance the performance of industrial machinery .

Pharmaceutical Applications

Research has indicated that this compound can be a precursor for bioactive molecules used in pharmaceuticals:

- Anti-cancer Agents : Investigated for its potential role in synthesizing compounds with therapeutic effects.

- Agrochemicals : Development of pesticides and herbicides has been explored using this compound .

Materials Science Applications

In materials science, this compound is incorporated into polymer matrices to create advanced functional materials:

- Enhanced Properties : Materials exhibit improved thermal stability, chemical resistance, and mechanical strength.

- Applications : These materials find uses in electronics, aerospace engineering, and construction industries .

Recent Research Developments

Recent studies have focused on optimizing the synthesis of this compound:

- Catalyst Development : New catalysts are being researched to enhance yield and reduce reaction times.

- Biocatalysis : Enzymatic processes are gaining traction due to their environmentally friendly nature.

- Nanomaterials Research : Investigating the use of this compound in creating nanomaterials for electronics and renewable energy applications .

Case Studies

| Application Area | Case Study Description | Findings/Insights |

|---|---|---|

| Polymer Synthesis | Use in polyurethane production | Improved durability in automotive applications |

| Pharmaceutical Chemistry | Synthesis of anti-cancer compounds | Potentially effective against specific cancer types |

| Materials Engineering | Development of high-performance coatings | Enhanced resistance to environmental degradation |

Mechanism of Action

The mechanism of action of 2-butyne-1,4-diol in hydrogenation reactions involves the selective reduction of the carbon-carbon triple bond to form 2-butene-1,4-diol or 1,4-butanediol. Catalysts such as palladium-phosphorus particles or silicon carbide-supported platinum are used to achieve high selectivity and conversion rates .

Comparison with Similar Compounds

2-Butyne-1,4-diol is unique due to its dual functionality as an alkyne and a diol. Similar compounds include:

1,4-Butanediol: A saturated diol used in the production of polyurethanes and other polymers.

2-Butene-1,4-diol: An intermediate in the hydrogenation of this compound, used in the synthesis of pharmaceuticals and insecticides.

Propargyl alcohol: Another alkyne with a hydroxyl group, used in organic synthesis.

This compound stands out due to its ability to undergo a wide range of chemical reactions and its applications across various fields.

Biological Activity

2-Butyne-1,4-diol (CASRN: 110-65-6) is a compound of significant interest in both industrial applications and biological research. Its unique structure, featuring both alkyne and alcohol functionalities, allows it to participate in various biochemical processes. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

This compound is an alkyne alcohol that serves as a precursor for various organic syntheses. It can be utilized to produce compounds such as 1,4-butanediol and derivatives that exhibit biological activity . The compound's reactivity is attributed to its terminal alkynyl groups, making it a versatile building block in organic chemistry.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various animal studies. The oral LD50 values indicate significant toxicity:

- Mice : Approximately 100 mg/kg body weight (bw)

- Rats : Approximately 50 mg/kg bw

- Guinea pigs : LD50 between 100 and 200 mg/kg bw

- Rabbits : Similar toxicity levels observed .

Symptoms of exposure include respiratory distress from inhalation, skin irritation, and gastrointestinal distress from ingestion. Histopathological examinations post-exposure reveal damage primarily to the liver and kidneys .

Developmental Toxicity

In pregnant Wistar rats administered doses from 10 to 80 mg/kg bw/day during gestation days 6 to 15, maternal body weight was significantly affected at higher doses. Notably, while no teratogenic effects were observed, an increased incidence of accessory ribs in fetuses was noted at the highest dose . The No Observed Adverse Effect Level (NOAEL) for maternal and fetal development was determined to be 40 mg/kg bw/day.

Alcohol Dehydrogenase Inhibition

Research indicates that this compound acts as a substrate and irreversible inhibitor of alcohol dehydrogenase (ADH). In vitro studies demonstrated that this compound inhibited ADH activity in both horse and rainbow trout liver preparations. The inhibition varies with species; for instance, trout liver showed minimal inhibition compared to horse liver preparations . This suggests a potential for selective toxicity based on the organism's metabolic capabilities.

Metabolic Activation

The metabolic activation of this compound involves its conversion into electrophilic species capable of reacting with nucleophiles. Studies utilizing reduced glutathione (GSH) as a nucleophilic trap revealed the formation of reactive aldehyde products during metabolism . Such reactions may underlie some of the observed toxicological effects.

Nematocidal Activity

This compound has been investigated for its nematocidal properties. Its effectiveness in biological studies suggests potential applications in agricultural pest management . This property highlights its importance beyond industrial uses.

Pharmaceutical Development

The compound's derivatives are explored for their potential therapeutic applications. As a precursor in drug synthesis, it may facilitate the development of bioactive compounds targeting various diseases . Its role in organic synthesis positions it as a valuable component in pharmaceutical chemistry.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Alkyne alcohol with significant reactivity |

| Acute Toxicity (LD50) | Mice: ~100 mg/kg; Rats: ~50 mg/kg; Guinea pigs: 100-200 mg/kg |

| Developmental Toxicity | NOAEL: 40 mg/kg bw/day; accessory ribs noted at higher doses |

| Mechanism | Inhibits ADH; forms reactive metabolites |

| Biological Activity | Nematocidal properties; potential pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-butyne-1,4-diol relevant to laboratory handling and experimental design?

Q. What synthetic routes are commonly used to produce this compound in laboratory settings?

- Methodological Answer : The primary lab-scale synthesis involves the catalytic hydration of acetylene derivatives. For example:

- Step 1 : React acetylene with formaldehyde under alkaline conditions to form this compound.

- Step 2 : Purify via vacuum distillation (avoiding alkaline residues) or recrystallization from ethanol .

- Key Parameters : Maintain pH < 8 during synthesis to prevent side reactions.

Advanced Research Questions

Q. How do catalyst supports influence the hydrogenation of this compound to 2-butene-1,4-diol?

- Methodological Answer : Palladium-based catalysts are widely studied. Support materials like TiO₂, γ-Al₂O₃, and MIL-101(Cr) impact activity and selectivity:

-

TiO₂-supported Pd : Enhances dispersion and stabilizes Pd nanoparticles, achieving >90% selectivity for cis-2-butene-1,4-diol at 200°C under 10 bar H₂ .

-

MIL-101(Cr) : Confines Pd nanoparticles, reducing over-hydrogenation to 1,4-butanediol and improving reusability .

-

Experimental Design : Use fixed-bed reactors with in-situ FTIR to monitor intermediate formation. Pre-treat catalysts under H₂ at 200°C for 2 hours to activate metallic sites .

- Data Table :

| Catalyst | Selectivity (cis-2-butene-1,4-diol) | Conditions | Source |

|---|---|---|---|

| Pd/TiO₂ | 92% | 200°C, 10 bar H₂ | |

| Pd/MIL-101(Cr) | 95% | 150°C, 5 bar H₂ | |

| Pd/γ-Al₂O₃ | 85% | 180°C, 15 bar H₂ |

Q. What analytical challenges arise in quantifying this compound purity, and how can they be resolved?

- Methodological Answer :

- Challenge : Co-elution of diol isomers in GC due to similar polarities.

- Solution : Use a Chromolith® RP-18e column with a water-acetonitrile gradient (5–95% over 20 min) for baseline separation. Confirm peaks via mass spectrometry (NIST reference m/z 86) .

- Validation : Perform spike-recovery tests with deuterated internal standards (e.g., D₄-2-butyne-1,4-diol) to ensure accuracy .

Q. Why do discrepancies in catalytic hydrogenation kinetics occur across studies, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from:

Diffusion Limitations : Slurry reactors may exhibit mass transfer constraints vs. monolithic reactors. Use Sherwood number analysis to assess diffusion effects .

Catalyst Pretreatment : Differences in reduction protocols (e.g., H₂ flow rate, temperature) alter Pd oxidation states. Standardize pre-treatment at 200°C under 50 mL/min H₂ .

Reactor Geometry : Monolith reactors enhance gas-liquid contact, improving H₂ availability. Compare turnover frequencies (TOF) normalized to Pd surface area .

Q. What mechanistic insights explain the selectivity of this compound hydrogenation to cis vs. trans isomers?

- Methodological Answer :

- Adsorption Geometry : DFT studies show cis-selectivity arises from parallel adsorption of the triple bond on Pd(111) surfaces, favoring syn-addition of H₂.

- Solvent Effects : Polar solvents (e.g., water) stabilize transition states for cis-product formation. Additives like NH₃ modulate Pd electronic states, further enhancing selectivity .

- Kinetic Profiling : Use stopped-flow NMR to capture intermediates like 2-butene-1,4-diol enolates, which isomerize under acidic conditions .

Properties

IUPAC Name |

but-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butynediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021921 | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

< 0.5% water; 1% butane-1,4-diol | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |

CAS No. |

110-65-6; 54141-09-2, 110-65-6 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butynediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXH202FPQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °C, 58 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.